molecular formula C15H11FO3 B1358991 4-Acetoxy-3'-fluorobenzophenone CAS No. 890099-42-0

4-Acetoxy-3'-fluorobenzophenone

Cat. No.: B1358991
CAS No.: 890099-42-0
M. Wt: 258.24 g/mol
InChI Key: YXQMSAYPGURGGO-UHFFFAOYSA-N
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Description

4-Acetoxy-3’-fluorobenzophenone is a synthetic compound belonging to the class of phenylketones. It is a derivative of benzophenone and is commonly used in medical, environmental, and industrial research. The compound has the molecular formula C15H11FO3 and a molecular weight of 258.25 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Acetoxy-3’-fluorobenzophenone typically involves the acetylation of 4-hydroxybenzophenone with acetic anhydride in the presence of a catalyst such as sulfuric acid . The reaction is carried out by mixing 4-hydroxybenzophenone and acetic anhydride, followed by the addition of a drop of concentrated sulfuric acid. The mixture is then warmed on a water bath to about 50-60ºC with stirring for about 15 minutes .

Industrial Production Methods

Industrial production methods for 4-Acetoxy-3’-fluorobenzophenone are not widely documented, but they likely involve similar acetylation reactions on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Acetoxy-3’-fluorobenzophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The acetoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Substitution reactions often require catalysts or specific reagents like palladium on carbon (Pd/C) for hydrogenation.

Major Products

    Oxidation: 4-Fluorobenzoic acid.

    Reduction: 4-Acetoxy-3’-fluorobenzyl alcohol.

    Substitution: Various substituted benzophenones depending on the substituent introduced.

Scientific Research Applications

4-Acetoxy-3’-fluorobenzophenone has diverse applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and in the study of reaction mechanisms.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-Acetoxy-3’-fluorobenzophenone involves its interaction with molecular targets through its functional groups. The acetoxy group can undergo hydrolysis to release acetic acid, while the fluorobenzophenone moiety can interact with various enzymes and receptors, influencing biological pathways .

Comparison with Similar Compounds

Similar Compounds

    3-Acetoxy-4’-fluorobenzophenone: Similar structure but with the acetoxy and fluorine groups in different positions.

    4-Hydroxy-3’-fluorobenzophenone: Lacks the acetoxy group, making it less reactive in certain reactions.

Uniqueness

Its acetoxy group allows for easy modification, while the fluorine atom enhances its stability and biological activity .

Properties

IUPAC Name

[4-(3-fluorobenzoyl)phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FO3/c1-10(17)19-14-7-5-11(6-8-14)15(18)12-3-2-4-13(16)9-12/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXQMSAYPGURGGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40641693
Record name 4-(3-Fluorobenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40641693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890099-42-0
Record name Methanone, [4-(acetyloxy)phenyl](3-fluorophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=890099-42-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(3-Fluorobenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40641693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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